molecular formula C15H11ClINO4 B2885431 2-Chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287312-93-8

2-Chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2885431
CAS RN: 2287312-93-8
M. Wt: 431.61
InChI Key: SPGMXMVZGFTZCY-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodobenzoic acid” is an aromatic compound with two different halogens (chlorine and iodine) and a carboxyl group . It is widely used in medicine and organometallic chemistry . The molecular formula is C7H4ClIO2 .


Synthesis Analysis

The synthesis of “2-Chloro-5-iodobenzoic acid” involves several steps . The process starts with methyl 2-aminobenzoate, which undergoes iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . The method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .


Molecular Structure Analysis

The molecular weight of “2-Chloro-5-iodobenzoic acid” is 282.463 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of “2-Chloro-5-iodobenzoic acid” involves iodination, substitution, a Sandmeyer reaction, and hydrolysis . The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-5-iodobenzoic acid” is 282.463 . More detailed physical and chemical properties were not found in the sources I retrieved.

Safety and Hazards

While specific safety and hazard information for “2-Chloro-5-iodobenzoic acid” was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO4/c16-13-11(14(19)20)6-10(7-12(13)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGMXMVZGFTZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)I)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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